3-(2-Aminobutyl)oxazolidine-2,4-dione hydrochloride
Overview
Description
3-(2-Aminobutyl)oxazolidine-2,4-dione hydrochloride is an organic compound with the molecular formula C7H13ClN2O3 and a molecular weight of 208.64 g/mol . This compound is known for its unique structure, which includes an oxazolidine ring fused with a dione and an aminobutyl side chain.
Biochemical Analysis
Molecular Mechanism
At the molecular level, 3-(2-Aminobutyl)oxazolidine-2,4-dione hydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activities. The compound has been observed to inhibit certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding. Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. Changes in gene expression are also mediated by this compound through its interactions with transcriptional regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular functions, including alterations in cell growth and differentiation. These effects are often reversible upon removal of the compound, indicating its potential for controlled therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance certain physiological functions, such as immune responses and metabolic activities. At high doses, it can exhibit toxic effects, including cellular damage and organ dysfunction. Threshold effects have been identified, where specific dosages result in significant changes in biological activities, highlighting the importance of precise dosage control in therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazolidine-2,4-diones, including 3-(2-Aminobutyl)oxazolidine-2,4-dione hydrochloride, can be achieved through various methods. One notable method involves the fixation of carbon dioxide with 3-aryl-2-alkynamides in the presence of potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) at 30°C . This reaction leads to the efficient assembly of oxazolidine-2,4-diones. Another method involves the cyclization of α-hydroxy esters with urea or isocyanates and α-hydroxy amides with chloroformates or carbonates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminobutyl)oxazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: The aminobutyl side chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxazolidinones, reduced oxazolidine derivatives, and substituted aminobutyl oxazolidine compounds .
Scientific Research Applications
3-(2-Aminobutyl)oxazolidine-2,4-dione hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Aminobutyl)oxazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. The oxazolidine ring structure allows it to inhibit protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of functional proteins . This unique mechanism makes it effective against multidrug-resistant bacteria .
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure and are known for their antibiotic properties.
Spirooxazolidines: These compounds have a spirocyclic structure and are used in various chemical syntheses.
Polycyclic Oxazolidines: These compounds have multiple fused rings and are studied for their complex chemical behavior.
Uniqueness
3-(2-Aminobutyl)oxazolidine-2,4-dione hydrochloride is unique due to its specific aminobutyl side chain, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-aminobutyl)-1,3-oxazolidine-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3.ClH/c1-2-5(8)3-9-6(10)4-12-7(9)11;/h5H,2-4,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTQTJWPAPWNJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1C(=O)COC1=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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